molecular formula C8H8ClNO B1266261 Phenylglycine chloride CAS No. 39478-47-2

Phenylglycine chloride

Cat. No. B1266261
CAS RN: 39478-47-2
M. Wt: 169.61 g/mol
InChI Key: MEAZEHJUPLREOQ-UHFFFAOYSA-N
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Description

Phenylglycine chloride is an organic compound with the molecular formula C8H8ClNO . It is related to alanine, but with a phenyl group in place of the methyl group .


Synthesis Analysis

Phenylglycine synthesis has been achieved through microbial bioconversion, which allows for high enantioselectivity and sustainable production . An L-phenylglycine synthesis pathway was built in Escherichia coli, resulting in 0.23 mM L-phenylglycine production from 10 mM L-phenylalanine .


Molecular Structure Analysis

The molecular structure of Phenylglycine chloride consists of a protonated dl-phenylglycine cation and a chloride anion . The molecular weight is 169.61 g/mol .


Chemical Reactions Analysis

Phenylglycine residues can be modified by chlorination, a common modification observed in phenylglycine-containing natural products .


Physical And Chemical Properties Analysis

Phenylglycine chloride has a molecular weight of 169.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Hypersensitivity and Immunology:

    • Phenylglycine acid chloride (PG-AC) can cause respiratory symptoms in industrial workers, mediated by a Type I immediate hypersensitivity reaction involving reaginic antibody (Kammermeyer & Mathews, 1973).
  • Membrane-based Solvent Extraction:

    • A predictive mathematical model simulates the membrane-based solvent extraction of phenylglycine (PhgH) from alkaline solutions, providing insights into the effective extraction and stripping mechanisms involving PhgH (González-Muñoz et al., 2005).
  • Photoinitiation and Photochemistry:

    • N-Phenylglycine acts as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization (Zhang et al., 2018).
  • Extraction Equilibria and Reactivity:

    • The extraction equilibria of α-phenylglycine with tri-n-octylmethylammonium chloride (TOMAC) in alkaline solutions has been studied, providing insights into its reactivity and extraction efficiency (González-Muñoz et al., 2006).
  • Dental Applications:

    • N-phenyglycine forms complexes with iron cations, playing an important role in dental applications, particularly in enhancing adhesion of restorative composites to dentin and enamel (Bowen & Misra, 1986).
  • Spectroscopic and Structural Studies:

    • Studies on potassium dl-phenylglycinate provide valuable structural and spectroscopic data, enhancing our understanding of its applications in medicinal chemistry (Ilczyszyn et al., 2009).
  • Chemical Synthesis and Applications:

    • Phenylglycine undergoes transamination with 2-oxoglutaric acid, showcasing its potential in chemical synthesis and applications in various fields (Kondo et al., 1988).
  • Pharmaceutical Synthesis:

    • The synthesis of phenylglycine-containing peptides, relevant in medicinal chemistry, can be optimized to minimize racemization, highlighting its importance in pharmaceutical applications (Liang et al., 2017).
  • Advanced Synthesis and Catalysis:

    • Phenylglycine's role in the iron(III) chloride-catalyzed synthesis of quinazolinones and benzimidazoles demonstrates its utility in advanced synthesis and catalysis (Kumar et al., 2015).
  • Extraction and Ultrafiltration Studies:

    • Studies on the extraction of α-phenylglycine with TOMAC-impregnated resins provide insights into its extraction efficiency and kinetics, relevant in chemical engineering (Ruiz et al., 2007).

Safety And Hazards

Phenylglycine chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into therapeutic peptides, including phenylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Phenylglycine and its derivatives are widely used in the synthesis of β-lactam antibiotics and some antitumor drugs .

properties

IUPAC Name

2-amino-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZEHJUPLREOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865976
Record name Amino(phenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylglycine chloride

CAS RN

39478-47-2
Record name Phenylglycine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
LA Carpino - The Journal of Organic Chemistry, 1988 - ACS Publications
… In order to magnify the susceptibility toracemization5 we subsequently shifted to a study of analogous reactions of the FMOC derivative of -phenylglycine chloride. Although a nonprotein …
Number of citations: 59 pubs.acs.org
AM Cirla, G Nava, C Sala, S Zedda - Medicina del Lavoro, 1976 - cabdirect.org
… Abstract : Phenylglycine chloride hydrochloride is the basic substance involved in the synthesis of ampicillin and cephalexin, and its introduction to the pharmaceutical industry has …
Number of citations: 2 www.cabdirect.org
GC Sharma - shodhganga.inflibnet.ac.in
… Chapter III deals with the synthesis of new heterobimetallic complexes [C16H22ON5Cl4CuSn]Cl and [C16H22ON5Cl4NiSn]Cl derived from R(+)-phenylglycine chloride hydrochloride …
Number of citations: 0 shodhganga.inflibnet.ac.in
S Tabassum, GC Sharma, A Asim, A Azam… - Journal of Organometallic …, 2012 - Elsevier
… according to the procedure described earlier [29], by the reaction of dichlorodimethylbis(imidazole)tin(IV) with the corresponding 1:1 metal complex of phenylglycine chloride …
Number of citations: 13 www.sciencedirect.com
S Tabassum, GC Sharma, F Arjmand, A Azam - Nanotechnology, 2010 - iopscience.iop.org
… of the phenylglycine chloride and pyrazole ligands. The frequency shift of the ν(–NH2) towards a lower region in comparison to that observed for the free phenylglycine chloride ligand (…
Number of citations: 33 iopscience.iop.org
SJ Enoch, DW Roberts, MTD Cronin - Chemical research in …, 2010 - ACS Publications
… The calculated electrophilic index values for two of the respiratory sensitizers (glycyl compound and phenylglycine chloride) are relatively low when compared to the chemicals within …
Number of citations: 62 pubs.acs.org
S Ospina, E Barzana, OT Ramírez… - Enzyme and Microbial …, 1996 - Elsevier
… by chemical synthesis in a complex process requiring protection of the a-amino group of phenylglycine (PG), the use of highly reactive derivatives of PG (phenylglycine chloride …
Number of citations: 117 www.sciencedirect.com
EM Gabor, EJ de Vries, DB Janssen - Enzyme and microbial technology, 2005 - Elsevier
… NIPAB and NIPGB were synthesized by reacting phenylacetic acid chloride and d-phenylglycine chloride, respectively, with 5-amino-2-nitro-benzoic acid in a water/acetone mixture. …
Number of citations: 45 www.sciencedirect.com
AH Neims, DC De Luca, L Hellerman - Biochemistry, 1966 - ACS Publications
… /z-Trimethylammonium-DL-C-phenylglycine chloride hydrochloride ([/z-(DL-aminocarboxymethyl)phenyl]trimethylammonium chloride hydrochloride) was synthesized in this laboratory …
Number of citations: 70 pubs.acs.org
A Bruggink, PD Roy - Synthesis of β-Lactam Antibiotics: Chemistry …, 2001 - Springer
… Preparation of the phenylglycine chloride hydrochloride is a quite different endeavor. Whereas the mixed anhydride, prepared from the Dane salt, can only be handled in situ at …
Number of citations: 38 link.springer.com

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